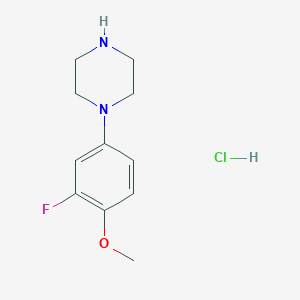
1-(3-Fluoro-4-methoxyphenyl)piperazine hydrochloride
Overview
Description
1-(3-Fluoro-4-methoxyphenyl)piperazine hydrochloride is a piperazine derivative . The physiological and toxicological properties of this compound are not known . It has a molecular formula of C11H16ClFN2O and an average mass of 246.709 Da .
Synthesis Analysis
There are several synthetic routes for piperazine derivatives. The most common method is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Molecular Structure Analysis
The InChI code for this compound is1S/C11H15FN2O.ClH/c1-15-11-3-2-9(8-10(11)12)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H . Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 246.71 .Scientific Research Applications
Synthesis and Biological Evaluation
1-(3-Fluoro-4-methoxyphenyl)piperazine hydrochloride has been involved in the synthesis of various compounds with potential therapeutic applications. For instance, it has been used in the synthesis of serotonin-selective reuptake inhibitors (SSRIs) with potentially improved adverse reaction profiles, contributing to research in antidepressants (Dorsey et al., 2004).
Development of Therapeutic Agents
This compound plays a role in the development of long-acting agents for the treatment of conditions such as cocaine abuse. Research has focused on creating optically pure hydroxylated derivatives, showing significant enantioselectivity in their interactions with various transporters (Hsin et al., 2002).
Scale-Up Synthesis
Large-scale synthesis of related compounds, such as dopamine uptake inhibitors, highlights the importance of this compound in pharmaceutical manufacturing. This includes improvements in yield and environmental considerations (Ironside et al., 2002).
Fluorescent Ligand Development
The compound has been utilized in the synthesis of environment-sensitive fluorescent ligands, especially for receptors like human 5-HT1A receptors. This application is significant in biological imaging and receptor studies (Lacivita et al., 2009).
Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors
This compound contributes to the development of non-nucleoside HIV-1 reverse transcriptase inhibitors, an important area in HIV research (Romero et al., 1994).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
The primary targets of 1-(3-Fluoro-4-methoxyphenyl)piperazine hydrochloride are the serotonergic and dopaminergic systems . These systems play crucial roles in regulating mood, cognition, and behavior.
Mode of Action
This compound interacts with its targets by exhibiting antagonistic properties . This means it binds to the receptors in these systems and inhibits their activity. The compound’s interaction with these targets results in changes in neurotransmitter levels, which can lead to alterations in mood and behavior.
Biochemical Pathways
It is assumed to affect the serotonergic and dopaminergic pathways due to its antagonistic properties . These pathways are involved in a variety of physiological processes, including mood regulation, reward, and cognition.
Pharmacokinetics
The piperazine moiety is known to be used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule .
Result of Action
Due to its antagonistic properties on the serotonergic and dopaminergic systems, it is assumed to have euphoric, stimulant properties comparable to those produced by amphetamine .
Biochemical Analysis
Biochemical Properties
1-(3-Fluoro-4-methoxyphenyl)piperazine hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound has been shown to bind to certain receptor proteins, influencing their activity and downstream signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation. Furthermore, this compound can alter gene expression profiles, leading to changes in the production of various proteins that are essential for cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its binding interaction with specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular functions. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its gradual breakdown. In vitro and in vivo studies have demonstrated that the effects of this compound on cellular functions can persist for extended periods, indicating its potential for long-term applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and other adverse reactions. For instance, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies. It is essential to determine the optimal dosage to balance efficacy and safety in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation of the compound, leading to the formation of various metabolites. The metabolic process can influence the compound’s bioavailability and activity, as well as its potential toxicity. Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems and optimizing its use in therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues. For example, certain transporters in the liver and kidneys play a significant role in the compound’s distribution and excretion. The localization of this compound within tissues can influence its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization within these compartments can affect the compound’s interactions with biomolecules and its overall biochemical activity. For instance, localization in the mitochondria can influence cellular energy metabolism and apoptosis .
properties
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O.ClH/c1-15-11-3-2-9(8-10(11)12)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLBRCKMESXOKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCNCC2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



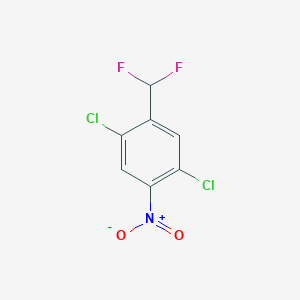
![tert-butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate hydrochloride](/img/structure/B1447871.png)
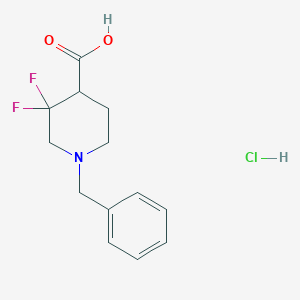
![3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol dihydrochloride](/img/structure/B1447876.png)
![[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B1447877.png)
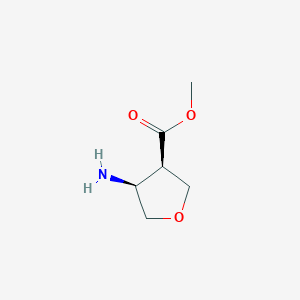
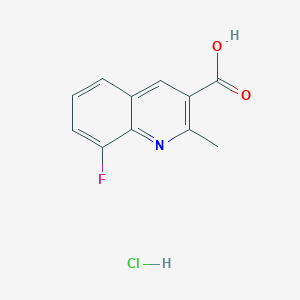
![4-Bromo-7-chlorothieno[2,3-c]pyridine](/img/structure/B1447882.png)

![5-({[5-(Trifluoromethyl)-2-furyl]methyl}thio)-1,3,4-thiadiazol-2-amine](/img/structure/B1447886.png)
![3-(Ethoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1447887.png)
![2-[2-[[17-[2-[6-[[3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1447888.png)

![2-((2R,4aR,6R,7R,8R,8aS)-6,8-Bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1447893.png)